molecular formula C28H54O5S B14584255 Diheptyl 7,7'-sulfinyldiheptanoate CAS No. 61549-06-2

Diheptyl 7,7'-sulfinyldiheptanoate

Cat. No.: B14584255
CAS No.: 61549-06-2
M. Wt: 502.8 g/mol
InChI Key: ICWAYZZVJUXLKZ-UHFFFAOYSA-N
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Description

Diheptyl 7,7’-sulfinyldiheptanoate is an organic compound with the molecular formula C28H54O4S It is characterized by the presence of ester functional groups and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diheptyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid derivatives with heptyl alcohol in the presence of a sulfur-containing reagent. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester bonds . The process can be carried out in a semibatch reactor under isothermal conditions to ensure a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of Diheptyl 7,7’-sulfinyldiheptanoate follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Diheptyl 7,7’-sulfinyldiheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Mechanism of Action

The mechanism of action of Diheptyl 7,7’-sulfinyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis to release heptanoic acid derivatives, which may exert biological effects. The sulfide group can be oxidized to sulfoxides or sulfones, which can interact with cellular components and modulate biochemical pathways .

Properties

CAS No.

61549-06-2

Molecular Formula

C28H54O5S

Molecular Weight

502.8 g/mol

IUPAC Name

heptyl 7-(7-heptoxy-7-oxoheptyl)sulfinylheptanoate

InChI

InChI=1S/C28H54O5S/c1-3-5-7-11-17-23-32-27(29)21-15-9-13-19-25-34(31)26-20-14-10-16-22-28(30)33-24-18-12-8-6-4-2/h3-26H2,1-2H3

InChI Key

ICWAYZZVJUXLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCC

Origin of Product

United States

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